molecular formula C10H6Cl3NO B8481136 1-Methyl-2,4,6-trichloroindole-3-carbaldehyde

1-Methyl-2,4,6-trichloroindole-3-carbaldehyde

Cat. No. B8481136
M. Wt: 262.5 g/mol
InChI Key: LDAYFCRYYZVYRY-UHFFFAOYSA-N
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Patent
US05536721

Procedure details

Prepared from POCl3 (11 ml), DMF (11 ml), (43) (8.4 g), yielding (48) 6.5 g as crude product sufficiently pure for the next synthesis. 1H-NMR (DMSO-d6): δ3.8 (s, 3H), 7.43 (d, 1H), 7.86 (d, 1H), 10.52 (s, 1H). In this reaction the reaction time was 24 h instead of 3 h.
Name
Quantity
11 mL
Type
reactant
Reaction Step One
Name
( 43 )
Quantity
8.4 g
Type
reactant
Reaction Step One
Name
Quantity
11 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
O=P(Cl)(Cl)[Cl:3].[CH3:6][N:7]1[C:15]2[C:10](=[C:11]([Cl:17])[CH:12]=[C:13]([Cl:16])[CH:14]=2)[CH2:9][C:8]1=O.CN([CH:22]=[O:23])C>>[CH3:6][N:7]1[C:15]2[C:10](=[C:11]([Cl:17])[CH:12]=[C:13]([Cl:16])[CH:14]=2)[C:9]([CH:22]=[O:23])=[C:8]1[Cl:3]

Inputs

Step One
Name
Quantity
11 mL
Type
reactant
Smiles
O=P(Cl)(Cl)Cl
Name
( 43 )
Quantity
8.4 g
Type
reactant
Smiles
CN1C(CC2=C(C=C(C=C12)Cl)Cl)=O
Name
Quantity
11 mL
Type
reactant
Smiles
CN(C)C=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
CN1C(=C(C2=C(C=C(C=C12)Cl)Cl)C=O)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 6.5 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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